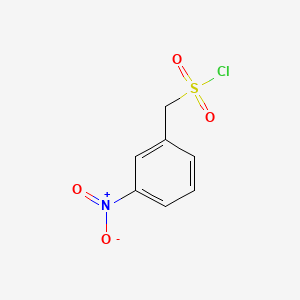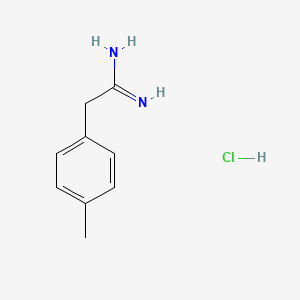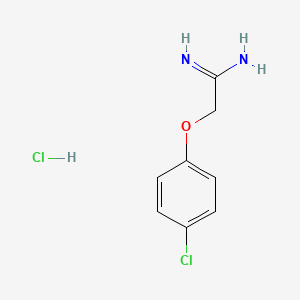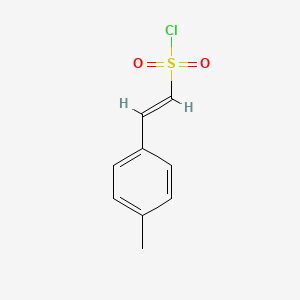
2-(2,4-Dichlorophenoxy)propanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Sorption to Soil and Organic Matter
The sorption behavior of phenoxy herbicides, including 2-(2,4-Dichlorophenoxy)propanoyl chloride, to soil, organic matter, and minerals is crucial for understanding their environmental fate. Sorption to soil organic matter and iron oxides plays a significant role in the environmental behavior of these herbicides, affecting their mobility, bioavailability, and degradation rates in the soil environment. Factors such as soil pH, organic carbon content, and the presence of metal oxides influence the sorption process significantly (Werner, Garratt, & Pigott, 2012).
Toxicity and Environmental Impact
Research on the toxicity and environmental impact of 2,4-D and related compounds highlights concerns regarding their effects on aquatic ecosystems and non-target species. The widespread use of these herbicides in agricultural settings leads to direct and indirect exposure to natural environments, raising questions about their toxicological effects on human health and ecosystems. Future research should focus on assessing exposure in human and vertebrate bioindicators and the degradation of these compounds to understand their full impact (Zuanazzi, Ghisi, & Oliveira, 2020).
Treatment of Contaminated Wastewater
The pesticide industry produces high-strength wastewater containing various toxic pollutants, including 2-(2,4-Dichlorophenoxy)propanoyl chloride. Biological processes and granular activated carbon treatment are effective in removing a significant portion of these contaminants from wastewater. These treatment methodologies can achieve high removal efficiencies, indicating their potential for producing high-quality effluent and reducing environmental contamination (Goodwin, Carra, Campo, & Soares, 2018).
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)propanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O2/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQSXERGNKDILF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558730 |
Source


|
| Record name | 2-(2,4-Dichlorophenoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)propanoyl chloride | |
CAS RN |
58048-37-6 |
Source


|
| Record name | 2-(2,4-Dichlorophenoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8H-indeno[1,2-d][1,3]thiazol-2-amine](/img/structure/B1316791.png)








